6-Hydroxy-2-naphthaleneacetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9/h2-6,8,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWXJAKNVXRMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598235 | |
| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91903-08-1 | |
| Record name | Methyl (6-hydroxynaphthalen-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(6-hydroxynaphthalen-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Efficiency and Yield
The sulfuric acid method achieves an 80% yield, benchmarked against column chromatography purification. By contrast, TMSCl-mediated esterification of amino acids yields 70–95%, though scalability and substrate compatibility for naphthalene derivatives remain unverified.
Practical Considerations
-
Catalyst Handling : Sulfuric acid requires careful temperature control to prevent charring, whereas TMSCl demands anhydrous conditions but operates at ambient temperatures.
-
Purification : Both methods rely on chromatography for purity, though recrystallization (e.g., using diisopropyl ether ) may offer alternatives for industrial-scale processes.
Chemical Reactions Analysis
Types of Reactions
ISO-1 undergoes several types of chemical reactions, including:
Oxidation: ISO-1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The hydroxyphenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ISO-1 can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Anti-inflammatory Properties
6-Hydroxy-2-naphthaleneacetic acid methyl ester has shown significant anti-inflammatory effects. It is a derivative of naphthalene acetic acid, which is known for its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This makes it a candidate for treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. Research indicates that it can modulate pain pathways, providing relief in various pain models. Its efficacy as an analgesic agent makes it relevant in pain management therapies.
Plant Growth Regulator
This compound serves as a plant growth regulator (PGR). It promotes root formation and enhances plant growth by influencing hormonal pathways. This application is particularly valuable in horticulture and agriculture for improving crop yields and quality.
Herbicide Development
Research has indicated potential herbicidal properties of this compound, making it a candidate for developing new herbicides that target specific weed species while minimizing harm to crops.
Analytical Standards
As a reference material, it is used in pharmaceutical testing and quality control to ensure the reliability of analytical methods in drug formulation and development.
Case Studies
Mechanism of Action
ISO-1 exerts its effects by inhibiting the tautomerase activity of MIF. This inhibition blocks the activation of nuclear factor kappa B (NF-κB) and the secretion of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide-treated macrophages . By targeting MIF, ISO-1 can modulate various inflammatory and immune responses, making it a promising candidate for therapeutic development.
Comparison with Similar Compounds
6-Hydroxy-2-naphthaleneacetic Acid (Free Acid Form)
Compound Name : 6-Hydroxy-2-naphthaleneacetic acid
CAS : 10441-46-0
Molecular Formula : C₁₂H₁₀O₃
Molecular Weight : 202.21 g/mol
Structure : Similar to the methyl ester but with a free carboxylic acid (-COOH) group instead of the methyl ester.
Key Differences :
2-(6-Methoxynaphthalen-2-yl)acetic Acid (Methoxy Analog)
Compound Name : 2-(6-Methoxynaphthalen-2-yl)acetic acid
CAS : 23981-47-7
Molecular Formula : C₁₃H₁₂O₃
Molecular Weight : 216.23 g/mol
Structure : Differs by a methoxy (-OCH₃) group instead of the hydroxyl (-OH) group at the 6-position.
Key Differences :
2-Acetyl-6-methoxynaphthalene (Structural Analog for Naproxen)
Compound Name : 2-Acetyl-6-methoxynaphthalene
CAS : 1078-19-9 (related precursor)
Molecular Formula : C₁₃H₁₂O₂
Molecular Weight : 200.23 g/mol
Structure : Features an acetyl (-COCH₃) group instead of the acetic acid methyl ester.
Key Differences :
- Functionality : The acetyl group is metabolically stable compared to ester or acid groups.
- Applications: Intermediate in Naproxen synthesis, another NSAID .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 6-Hydroxy-2-naphthaleneacetic acid methyl ester | 91903-08-1 | C₁₃H₁₂O₃ | 216.23 | Not reported | -OH, -COOCH₃ |
| 6-Hydroxy-2-naphthaleneacetic acid | 10441-46-0 | C₁₂H₁₀O₃ | 202.21 | 209–211 | -OH, -COOH |
| 2-(6-Methoxynaphthalen-2-yl)acetic acid | 23981-47-7 | C₁₃H₁₂O₃ | 216.23 | Not reported | -OCH₃, -COOH |
| 2-Acetyl-6-methoxynaphthalene | 1078-19-9 | C₁₃H₁₂O₂ | 200.23 | Not reported | -OCH₃, -COCH₃ |
Research Findings and Discussion
- Substituent Effects : The hydroxyl group in this compound enhances hydrogen bonding, influencing its metabolic pathway in Nabumetone. Replacing -OH with -OCH₃ (methoxy analog) reduces polarity, altering its pharmacokinetic profile .
- Ester vs. Acid : The methyl ester form is more lipophilic, facilitating membrane permeability in drug delivery, while the free acid is more water-soluble and directly bioactive .
- Safety : The methyl ester has moderate hazards (skin/eye irritation, respiratory sensitivity), necessitating careful handling .
Biological Activity
6-Hydroxy-2-naphthaleneacetic acid methyl ester (also known as 6-Hydroxy-2-naphthylacetic acid methyl ester) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antitumor, and antimicrobial activities, supported by relevant research findings and case studies.
- Molecular Formula : C13H12O3
- Molecular Weight : 220.24 g/mol
- Density : Approximately 1.1 g/cm³
- Melting Point : 107-109 °C
Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). It acts as an intermediate in the synthesis of various NSAIDs, which are widely used for pain relief and inflammation reduction. Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that the compound has IC50 values ranging from 8.5 to 22.6 μM against human breast cancer (MCF-7) and glioblastoma (SF-268) cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies suggest that it exhibits activity against several bacterial strains, indicating potential applications in treating infections. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Case Studies
Q & A
Q. What strategies resolve discrepancies in reported demethylation efficiencies using HBr vs. HI?
- Methodological Answer : Comparative kinetic studies under controlled conditions (e.g., 110°C, acetic acid solvent) show HBr achieves 75% demethylation due to stronger Br⁻ nucleophilicity. Side-product analysis (e.g., alkyl bromides) via GC-MS clarifies mechanistic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
